![molecular formula C14H21BrO B12081596 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is an organic compound with the molecular formula C14H21BrO It is a brominated ether derivative of benzene, featuring a bromopentyl group and an isopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(propan-2-yl)phenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 1-[(5-hydroxypentyl)oxy]-3-(propan-2-yl)benzene, 1-[(5-cyanopentyl)oxy]-3-(propan-2-yl)benzene, and 1-[(5-aminopentyl)oxy]-3-(propan-2-yl)benzene.
Oxidation: Products include 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzophenone and 1-[(5-bromopentyl)oxy]-3-(propan-2-yl)benzoic acid.
Reduction: The major product is 1-[(5-pentyl)oxy]-3-(propan-2-yl)benzene.
科学的研究の応用
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of brominated ethers on biological systems, including their potential as enzyme inhibitors or modulators.
Medicine: Research into its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene involves its interaction with molecular targets through its bromopentyl and isopropyl groups. The bromine atom can participate in halogen bonding, while the ether linkage and isopropyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Bromo-2-(propan-2-yl)benzene: This compound lacks the bromopentyl group and has different reactivity and applications.
1-[(5-Chloropentyl)oxy]-3-(propan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
1-[(5-Bromopentyl)oxy]-4-(propan-2-yl)benzene: The position of the isopropyl group on the benzene ring is different, affecting its chemical behavior.
Uniqueness
1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene is unique due to the presence of both the bromopentyl and isopropyl groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility as a synthetic intermediate make it a valuable compound in research and industry.
特性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
1-(5-bromopentoxy)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-12(2)13-7-6-8-14(11-13)16-10-5-3-4-9-15/h6-8,11-12H,3-5,9-10H2,1-2H3 |
InChIキー |
JYPZTEWLCCBJEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)OCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


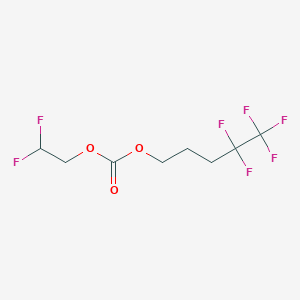

![zinc;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-aminophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]aniline](/img/structure/B12081519.png)
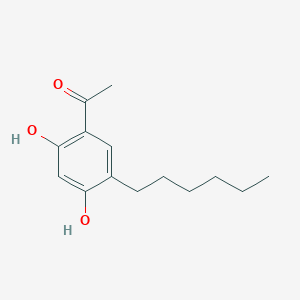


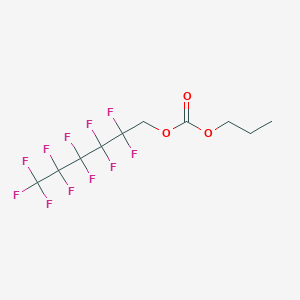

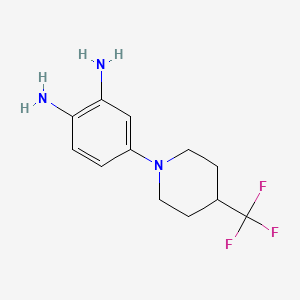
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)
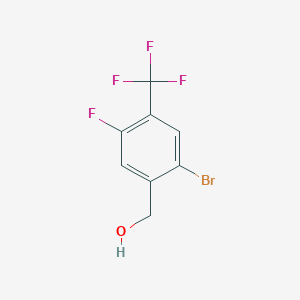
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)
![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
